molecular formula C14H15N3O B2959168 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 1903050-84-9

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2959168
CAS No.: 1903050-84-9
M. Wt: 241.294
InChI Key: KCSUQEMQPSEDTK-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound that features a benzamide core substituted with a 2-methyl group and a pyrimidin-5-yl ethyl side chain

Scientific Research Applications

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving pyrimidine derivatives.

    Materials Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .

Future Directions

The development of novel and promising fungicides is urgently required due to the increasing evolution of pesticide resistance . Therefore, the research and development of pyrimidinamine derivatives, including “2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide”, is a promising direction for future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-ketoesters and amidines under acidic or basic conditions.

    Alkylation: The pyrimidine intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl side chain.

    Amidation: The final step involves the reaction of the alkylated pyrimidine with 2-methylbenzoic acid or its derivatives under dehydrating conditions to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-(pyridin-5-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of pyrimidine.

    N-(2-(pyrimidin-5-yl)ethyl)benzamide: Lacks the 2-methyl substitution on the benzamide ring.

    2-methyl-N-(2-(pyrimidin-4-yl)ethyl)benzamide: The pyrimidine ring is substituted at a different position.

Uniqueness

2-methyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the specific positioning of the pyrimidine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2-methyl-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11-4-2-3-5-13(11)14(18)17-7-6-12-8-15-10-16-9-12/h2-5,8-10H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSUQEMQPSEDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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